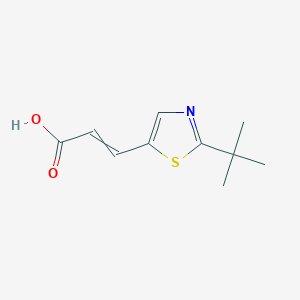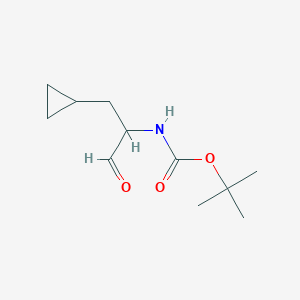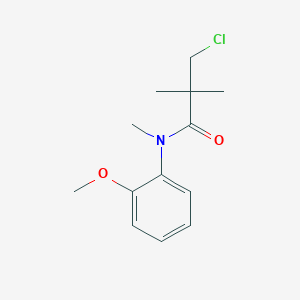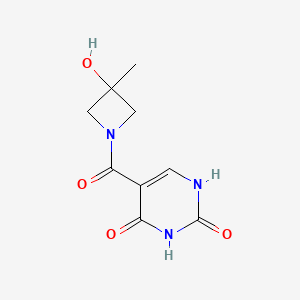
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of both difluorophenyl and trifluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
Comparison
Compared to similar compounds, 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to its specific combination of difluorophenyl and trifluoroethanol groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H5F5O |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5F5O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
FWGUMEVCNXPUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)





![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)

![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)

